DL-Thyroxine

Description

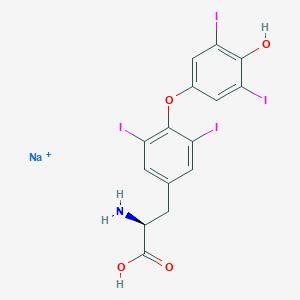

Structure

2D Structure

Properties

IUPAC Name |

2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIIKFGFIJCVMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11I4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023662 | |

| Record name | DL-Thyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

776.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300-30-1, 55-03-8, 51-48-9 | |

| Record name | (±)-Thyroxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Thyroxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | eltroxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thyroxine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Thyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-DL-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THYROXINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR0BV3BRIA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis and Purification of DL-Thyroxine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the chemical synthesis and purification of DL-Thyroxine. The following sections detail established synthetic pathways, purification protocols, and methods for enantiomeric resolution, supported by quantitative data and procedural diagrams to facilitate understanding and replication.

Introduction

Thyroxine, a crucial hormone produced by the thyroid gland, plays a vital role in regulating metabolism. The synthesis of its racemic form, this compound, is a significant process in pharmaceutical chemistry, providing the basis for the production of the biologically active L-enantiomer, Levothyroxine. The chemical synthesis of thyroxine has evolved since its first successful execution, with various methods being developed to improve yield and purity. This guide will focus on the key chemical synthesis routes and purification techniques.

Chemical Synthesis of this compound

The total synthesis of this compound can be approached through several pathways. The foundational methods often start from the amino acid tyrosine or its derivatives. The key steps typically involve the iodination of the tyrosine aromatic ring and the formation of the characteristic diphenyl ether linkage.

Synthesis Starting from L-Tyrosine (Chalmers Synthesis)

A well-established route to synthesize L-Thyroxine, which can be adapted for the racemic mixture, was developed by Chalmers and colleagues. This multi-step process involves the protection of functional groups, nitration, ether linkage formation, and finally, iodination.

Experimental Protocol:

-

Nitration of L-Tyrosine: L-Tyrosine is first nitrated to introduce nitro groups at the 3 and 5 positions of the phenolic ring.

-

Protection of Amine and Carboxyl Groups: The amino group is protected as an acetamide using acetic anhydride, and the carboxyl group is converted to an ethyl ester with ethanol in acidic conditions.

-

Formation of a Tosyl Ester: The phenolic hydroxyl group is converted to a tosyl ester, which acts as a good leaving group.

-

Ether Linkage Formation: The tosylated intermediate is then reacted with p-methoxyphenol in a nucleophilic substitution reaction to form the diphenyl ether linkage. The electron-withdrawing nitro groups facilitate this reaction.

-

Reduction and Diazotization: The nitro groups are reduced to amino groups via catalytic hydrogenation. These amino groups are then converted to diazonium salts using nitrous acid.

-

Iodination (Sandmeyer Reaction): The diazonium salts are subsequently replaced with iodine atoms through a Sandmeyer reaction to yield the di-iodo thyroxine precursor.

-

Demethylation and Deprotection: The final steps involve the removal of the methyl group from the ether linkage and the deprotection of the amino and carboxyl groups to yield L-Thyroxine.

A similar pathway can be envisioned starting from DL-Tyrosine to produce this compound.

Synthesis via Diiodotyrosine

Another common strategy involves the synthesis and subsequent coupling of 3,5-diiodotyrosine (DIT).

Experimental Protocol:

-

Diiodination of Tyrosine: Tyrosine is directly iodinated to form 3,5-diiodotyrosine. This can be achieved using iodine in the presence of a base such as aqueous ethylamine or in an acidic medium with an oxidizing agent like hydrogen peroxide.[1]

-

Protection of Functional Groups: The amino and carboxyl groups of 3,5-diiodotyrosine are protected. For example, the amino group can be protected with a Boc group, and the carboxyl group as a methyl ester. This protection strategy has been reported to yield N-Boc-L-tyrosine methyl ester in 98% yield.[2] The subsequent diiodination of this protected tyrosine using iodine and 30% hydrogen peroxide in water at room temperature for 24 hours can produce the diiodinated intermediate with an 80% yield.[2]

-

Oxidative Coupling: The protected 3,5-diiodotyrosine undergoes an oxidative coupling reaction to form the diphenyl ether linkage and the thyroxine backbone. This reaction can be catalyzed by various oxidizing agents. The coupling of two diiodotyrosine molecules is a key step in the biosynthesis of thyroxine and has been mimicked in chemical synthesis.[3][4]

Synthesis via Coupling with a Phenylpyruvic Acid Derivative

A variation of the diiodotyrosine route involves its coupling with a different phenyl derivative.

Experimental Protocol:

-

Coupling Reaction: 3,5-diiodo-L-tyrosine is coupled with 4-hydroxy-3,5-diiodophenylpyruvic acid. This reaction forms the thyroxine structure. In a study involving radiolabeled compounds, this coupling reaction was reported to have a radioactivity yield of approximately 36%.

Direct Iodination of 3,5-Diiodothyronine

A more direct approach involves the iodination of 3,5-diiodothyronine.

Experimental Protocol:

-

Iodination: 3,5-diiodothyronine is subjected to direct iodination to introduce two additional iodine atoms onto the outer phenyl ring, thus forming thyroxine.

The following diagram illustrates a generalized synthetic pathway for Thyroxine starting from Tyrosine.

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, by-products, and other impurities. A combination of techniques is often employed to achieve the high purity required for pharmaceutical applications.

Crystallization

Crystallization is a common method for the purification of the final product and intermediates. The choice of solvent is critical for obtaining high-purity crystals.

Experimental Protocol:

-

Solvent Selection: The crude this compound is dissolved in a suitable solvent or solvent mixture at an elevated temperature to achieve saturation.

-

Cooling: The solution is then slowly cooled to allow for the formation of well-defined crystals, leaving impurities in the mother liquor.

-

Filtration and Washing: The crystals are collected by filtration and washed with a cold solvent to remove any adhering impurities.

-

Drying: The purified crystals are then dried under vacuum.

Chromatography

Chromatographic techniques are powerful for separating this compound from closely related impurities.

3.2.1. Ion-Exchange Chromatography

This technique separates molecules based on their net charge.

Experimental Protocol:

-

Stationary Phase: An ion-exchange resin is selected based on the charge of the thyroxine molecule at a specific pH.

-

Mobile Phase: A buffer with a specific pH and ionic strength is used to load the sample onto the column.

-

Elution: The bound thyroxine is then eluted by changing the pH or ionic strength of the mobile phase. L-Thyroxine and 3,5-diiodo-L-thyronine have been successfully purified using ion-exchange chromatography.

3.2.2. Affinity Chromatography

This method utilizes the specific binding affinity of thyroxine to a ligand immobilized on a stationary phase.

Experimental Protocol:

-

Stationary Phase: A resin with a covalently attached ligand that specifically binds thyroxine is used.

-

Loading and Washing: The crude sample is passed through the column, allowing thyroxine to bind to the ligand. The column is then washed to remove non-specifically bound impurities.

-

Elution: The purified thyroxine is eluted by changing the conditions (e.g., pH, ionic strength, or by adding a competing molecule) to disrupt the binding to the ligand.

The following diagram outlines a general workflow for the purification of this compound.

Resolution of this compound

For pharmaceutical use, the racemic this compound must be resolved into its individual enantiomers, as L-Thyroxine is the biologically active form.

Experimental Protocol:

One reported method involves the resolution of a precursor, dl-3,5-diiodothyronine, followed by iodination.

-

Formation of a Formyl Derivative: dl-3,5-diiodothyronine is reacted with anhydrous formic acid to yield its formyl derivative.

-

Diastereomeric Salt Formation: The formyl derivative is then treated with a chiral resolving agent (e.g., a chiral amine) to form diastereomeric salts.

-

Separation of Diastereomers: The diastereomeric salts, having different physical properties, are separated by fractional crystallization.

-

Hydrolysis and Iodination: The separated diastereomers are then hydrolyzed to remove the formyl group and the resolving agent, yielding the individual enantiomers of 3,5-diiodothyronine. These are then iodinated to produce d- and l-thyroxine separately.

Alternatively, chiral chromatography can be employed for the analytical and preparative separation of thyroxine enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase, such as a crown ether-based column, has been shown to effectively separate D- and L-thyroxine.

Quantitative Data Summary

The following tables summarize key quantitative data from the cited literature.

Table 1: Synthesis Reaction Yields

| Reaction Step | Starting Material | Product | Reagents/Conditions | Yield | Reference |

| Amino Group Protection | L-Tyrosine methyl ester | N-Boc-L-tyrosine methyl ester | Di-tert-butyl dicarbonate | 98% | |

| Diiodination | N-Boc-L-tyrosine methyl ester | N-Boc-3,5-diiodo-L-tyrosine methyl ester | Iodine, 30% H₂O₂, water, room temp, 24h | 80% | |

| Coupling Reaction | [¹²⁵I]diiodo-L-tyrosine & 4-hydroxy-3,5-diiodophenylpyruvic acid | L-Thyroxine (radiolabeled) | - | ~36% (radioactivity) | |

| Deiodination | L-Thyroxine (radiolabeled) | 3,5-diiodo-L-thyronine (radiolabeled) | - | ~86% (radioactivity) |

Table 2: Purification and Analysis Parameters

| Technique | Analyte | Stationary Phase | Mobile Phase | Detection | Purity/Recovery | Reference |

| HPLC | L-Thyroxine | C18 | Acetonitrile: Methanol: Water (40:30:30, v/v/v) | UV at 230 nm | - | |

| Chiral HPLC | D- and L-Thyroxine | Crown ether type | 100% Methanol with 10 mM H₂SO₄ | - | Optical purity >97% for pharmaceuticals | |

| Chiral HPLC | D- and L-Thyroxine | Chirobiotic T (teicoplanin-based) | Methanol and 0.1% triethylammonium acetate, pH 4.0 (70:30, v/v) | UV at 215 nm | Baseline separation (Rs > 3.0) | |

| Chiral HPLC | D- and L-Thyroxine | Silica column with chiral eluent | L-proline, cupric acetate, triethylamine | - | Sensitivity of 0.1 mg/L in plasma |

Conclusion

The chemical synthesis of this compound is a well-established field with multiple effective pathways. The choice of a specific route depends on factors such as the availability of starting materials, desired scale of production, and cost-effectiveness. The purification of the final product is of paramount importance, and a combination of crystallization and chromatographic techniques is typically necessary to achieve the high purity standards required for pharmaceutical applications. Furthermore, efficient methods for the resolution of the racemic mixture are critical for the isolation of the therapeutically active L-enantiomer. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and synthesis.

References

- 1. 3,5-Diiodo-L-tyrosine dihydrate synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.blucher.com.br [pdf.blucher.com.br]

- 3. A conserved acidic residue drives thyroxine synthesis within thyroglobulin and other protein precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diiodotyrosine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Mechanism of Action of D- and L-thyroxine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stereospecific mechanisms of action of the D- and L-enantiomers of thyroxine. L-thyroxine (Levothyroxine) is the biologically active hormone essential for regulating metabolism, growth, and development, primarily acting as a prohormone for the more potent triiodothyronine (T3). In contrast, D-thyroxine (Dextrothyroxine), while possessing significantly lower thyromimetic activity, exhibits a distinct profile with a historical application in lipid-lowering therapy. This document delves into their differential binding affinities to thyroid hormone receptors and plasma transport proteins, explores the downstream signaling pathways, and presents detailed experimental methodologies for their characterization. The quantitative data are summarized for direct comparison, and key pathways and experimental workflows are visualized to facilitate a deeper understanding of their molecular interactions and physiological effects.

Introduction

Thyroxine (T4) is a crucial hormone produced by the thyroid gland that plays a pivotal role in a vast array of physiological processes. It exists as two stereoisomers, L-thyroxine and D-thyroxine. The biological activity of thyroid hormones is predominantly attributed to the L-isomers. L-thyroxine is the standard of care for hypothyroidism, exerting its effects after conversion to the more active metabolite, T3.[1][2] D-thyroxine, on the other hand, has considerably weaker thyromimetic effects and was once utilized for its cholesterol-lowering properties, though it was withdrawn from the market due to cardiac side effects.[3][4] Understanding the distinct mechanisms of action of these enantiomers at the molecular level is critical for drug development and for elucidating the nuanced roles of thyroid hormone signaling in health and disease.

Stereospecific Interactions with Thyroid Hormone Receptors

The primary mechanism of thyroid hormone action is through the regulation of gene expression mediated by nuclear thyroid hormone receptors (TRs).[5] There are two major isoforms of TRs, TRα and TRβ, which are encoded by separate genes and have distinct tissue distribution and physiological roles. The affinity of thyroxine enantiomers for these receptors is a key determinant of their biological activity.

Binding Affinities

L-thyroxine binds to TRs with a significantly lower affinity than its active metabolite, L-triiodothyronine (T3). D-thyroxine exhibits an even weaker binding affinity for TRs compared to L-thyroxine. This differential binding is the primary reason for the reduced hormonal activity of D-thyroxine.

| Ligand | Receptor Isoform | Binding Affinity (Ki, nM) | Reference |

| L-Thyroxine (T4) | TRβ | ~6.8 | |

| D-Thyroxine (T4) | TRβ | >100 (estimated) | |

| L-Triiodothyronine (T3) | TRα | ~2.33 | |

| L-Triiodothyronine (T3) | TRβ | ~2.29 |

Differential Binding to Plasma Transport Proteins

In circulation, the vast majority of thyroxine is bound to plasma proteins, which act as a reservoir and facilitate its transport. The three main transport proteins are thyroxine-binding globulin (TBG), transthyretin (TTR), and albumin. The stereochemistry of thyroxine influences its binding affinity to these proteins.

| Transport Protein | Ligand | Binding Affinity (Kd) | Reference |

| Thyroxine-Binding Globulin (TBG) | L-Thyroxine | ~0.1 nM | |

| D-Thyroxine | Lower than L-T4 | ||

| Transthyretin (TTR) | L-Thyroxine | ~10 nM | |

| D-Thyroxine | Lower than L-T4 | ||

| Human Serum Albumin (HSA) | L-Thyroxine | ~7 µM | |

| D-Thyroxine | Similar to L-T4 |

L-thyroxine has a higher affinity for both TBG and TTR compared to D-thyroxine. This stronger binding of L-thyroxine contributes to its longer plasma half-life. The affinity of both enantiomers for albumin is considerably lower.

Signaling Pathways

The signaling pathways activated by L- and D-thyroxine are concentration and cell-type dependent. L-thyroxine primarily acts as a prohormone, with its signaling effects largely mediated by T3.

L-Thyroxine Signaling

Genomic Pathway:

-

Cellular Uptake: L-thyroxine enters the cell via specific transporters.

-

Conversion to T3: In the cytoplasm, L-T4 is converted to the more active L-T3 by deiodinase enzymes.

-

Nuclear Translocation: T3 enters the nucleus and binds to TRs, which are typically heterodimerized with the retinoid X receptor (RXR) and bound to thyroid hormone response elements (TREs) on the DNA.

-

Transcriptional Regulation: The binding of T3 induces a conformational change in the TR, leading to the dissociation of corepressors and recruitment of coactivators, which in turn modulates the transcription of target genes.

Non-Genomic Pathway: L-thyroxine and T3 can also elicit rapid, non-genomic effects by interacting with proteins in the cytoplasm and at the plasma membrane, such as integrin αvβ3. These interactions can activate signaling cascades like the PI3K and MAPK/ERK pathways.

D-Thyroxine Signaling

The signaling pathways of D-thyroxine are less well-defined. Its primary therapeutic effect was lipid-lowering, which is thought to be mediated mainly in the liver.

Hepatic Lipid Metabolism: The mechanism is not fully understood but is believed to involve an increase in the catabolism of low-density lipoproteins (LDL) in the liver, leading to increased excretion of cholesterol and bile acids. This effect may be partially mediated by weak activation of TRβ, which is the predominant TR isoform in the liver and plays a key role in cholesterol metabolism.

Cardiotoxicity: The cardiac side effects of D-thyroxine, such as arrhythmias, are likely due to its weak thyromimetic activity on the heart. Even low-level activation of TRα, the predominant isoform in cardiac tissue, can increase heart rate and contractility.

Quantitative Metabolic Effects

The metabolic effects of L- and D-thyroxine differ significantly in potency.

| Parameter | L-Thyroxine | D-Thyroxine | Reference |

| Basal Metabolic Rate | Significant increase | Minimal increase at therapeutic doses | |

| Serum Cholesterol | Dose-dependent reduction | Significant reduction | |

| Serum Triglycerides | Dose-dependent reduction | Reduction observed |

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of D- and L-thyroxine to thyroid hormone receptors.

Objective: To determine the inhibition constant (Ki) of unlabeled D- and L-thyroxine for the binding of a radiolabeled ligand (e.g., [¹²⁵I]T3) to TRs.

Materials:

-

Purified recombinant human TRα or TRβ protein.

-

Radioligand: [¹²⁵I]T3.

-

Unlabeled ligands: D-thyroxine and L-thyroxine.

-

Binding buffer: (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM MgCl₂, 5 mM DTT, 10% glycerol).

-

Wash buffer: Binding buffer without glycerol.

-

Glass fiber filters pre-treated with polyethylenimine.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of the unlabeled D- and L-thyroxine.

-

In a 96-well plate, add a constant concentration of TR protein, a fixed concentration of [¹²⁵I]T3 (typically at or below its Kd), and varying concentrations of the unlabeled ligands.

-

Include wells for total binding (no competitor) and non-specific binding (excess unlabeled T3).

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each competitor concentration and determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of TRs in response to ligand binding.

Objective: To quantify the dose-dependent activation of TRα and TRβ by D- and L-thyroxine.

Materials:

-

Mammalian cell line (e.g., HEK293 or GH3) stably or transiently transfected with:

-

An expression vector for human TRα or TRβ.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple TREs.

-

-

Cell culture medium and supplements.

-

D- and L-thyroxine.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the transfected cells in a 96-well plate and allow them to attach overnight.

-

Replace the medium with fresh medium containing serial dilutions of D- or L-thyroxine. Include a vehicle control.

-

Incubate the cells for 24-48 hours to allow for gene transcription and protein expression.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence in each well using a luminometer.

-

Plot the luminescence as a function of ligand concentration to generate dose-response curves and determine the EC50 value (the concentration that produces 50% of the maximal response).

Conclusion

The D- and L-enantiomers of thyroxine exhibit distinct mechanisms of action primarily due to stereospecific interactions with thyroid hormone receptors and plasma transport proteins. L-thyroxine is the potent, biologically active hormone, acting mainly as a prohormone for T3 to regulate gene expression through a well-defined genomic signaling pathway. D-thyroxine has significantly weaker thyromimetic activity but displays a notable lipid-lowering effect, the precise molecular mechanism of which is still under investigation but is thought to involve hepatic LDL catabolism. The cardiotoxicity associated with D-thyroxine underscores the importance of stereoselectivity in drug design and highlights the potential for off-target effects even with weakly active enantiomers. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and drug development professionals working to further unravel the complexities of thyroid hormone signaling and to design novel therapeutic agents with improved selectivity and safety profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular Functions of Thyroid Hormones and Their Clinical Significance in Liver-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thyroxine interactions with transthyretin: a comparison of 10 different naturally occurring human transthyretin variants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Two Faces of Thyroxine: An In-depth Technical Guide to the Racemic Mixture in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroxine (T4), a critical hormone produced by the thyroid gland, plays a pivotal role in regulating metabolism, growth, and development.[1] While the biologically active form is the L-enantiomer, levothyroxine, synthetic preparations can exist as a racemic mixture, a 50:50 combination of L-thyroxine and its mirror image, D-thyroxine.[1] The initial synthesis of thyroxine by Harington and Barger in 1927, in fact, yielded a racemic mixture.[2] Understanding the distinct biochemical properties and experimental considerations of this mixture is paramount for researchers in endocrinology, pharmacology, and drug development. This technical guide provides a comprehensive overview of racemic thyroxine, detailing its synthesis, the differential effects of its enantiomers, and relevant experimental protocols.

Stereochemistry and Biological Activity: A Tale of Two Enantiomers

The chirality of the thyroxine molecule at the alpha-carbon of its alanine side chain gives rise to two stereoisomers: L-thyroxine and D-thyroxine. This structural difference profoundly impacts their biological activity. L-thyroxine is the naturally occurring and physiologically active form of the hormone, exerting its effects through both genomic and non-genomic signaling pathways.[1] D-thyroxine, on the other hand, exhibits significantly lower thyromimetic activity.

Quantitative Comparison of L-Thyroxine and D-Thyroxine

The differential activities of the two enantiomers can be quantified through their binding affinities to thyroid hormone receptors and their physiological effects.

| Parameter | L-Thyroxine (L-T4) | D-Thyroxine (D-T4) | L-Triiodothyronine (L-T3) | Reference |

| Nuclear Receptor (TRβ) Binding Affinity (Kd) | ~2 nM | Significantly lower than L-T4 | ~0.06 nM | [3] |

| Integrin αvβ3 Binding Affinity (Kd) | ~333 pM | Lower affinity than L-T4 | Lower affinity than L-T4 | |

| In Vivo TSH Suppression Dose (human) | 135 ± 46 µ g/day | 2.4 ± 0.66 mg/day | - | |

| In Vivo Cholesterol Reduction (human, % change) | -7% (Total), -6% (LDL) | -10% (Total), -10% (LDL) | - |

Synthesis and Separation of Thyroxine Enantiomers

The preparation and analysis of thyroxine enantiomers are fundamental techniques in thyroid hormone research.

Synthesis of Racemic (DL)-Thyroxine

While modern pharmaceutical production focuses on the stereospecific synthesis of L-thyroxine, the preparation of a racemic mixture for research purposes can be achieved through modifications of historical synthetic routes. A generalized modern approach, adapted from established principles, is outlined below. It is important to note that this is a complex multi-step synthesis that should be performed by experienced chemists in a properly equipped laboratory.

Experimental Protocol: Synthesis of Racemic Thyroxine (Conceptual Outline)

This protocol is a conceptual adaptation of the principles of thyroxine synthesis and should be optimized and validated in a laboratory setting.

-

Starting Material: Begin with L-tyrosine as the chiral precursor.

-

Protection of Functional Groups:

-

Protect the amino group of L-tyrosine, for example, using a Boc (tert-butyloxycarbonyl) group.

-

Protect the carboxylic acid group, for instance, by converting it to a methyl ester.

-

-

Diiodination of the Phenolic Ring: React the protected L-tyrosine with iodine in the presence of a suitable base (e.g., ammonium hydroxide) to introduce two iodine atoms onto the phenolic ring, forming diiodotyrosine.

-

Ullmann Condensation: This key step forms the diaryl ether linkage. The protected diiodotyrosine is coupled with 4-hydroxyphenylpyruvic acid in the presence of a copper catalyst. This step often leads to racemization at the alpha-carbon, resulting in a mixture of D and L isomers.

-

Conversion to the Alanine Side Chain: The pyruvic acid side chain is converted to an alanine side chain. This can be achieved through a series of reactions including oximation, reduction, and hydrolysis.

-

Iodination of the Second Ring: The second phenolic ring is iodinated to introduce the final two iodine atoms.

-

Deprotection: The protecting groups on the amino and carboxyl groups are removed under appropriate acidic or basic conditions to yield racemic (DL)-thyroxine.

-

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Workflow for Racemic Thyroxine Synthesis

Caption: Conceptual workflow for the synthesis of racemic thyroxine.

Chiral Separation of Thyroxine Enantiomers

High-Performance Liquid Chromatography (HPLC) is the most common method for separating and quantifying D- and L-thyroxine. This is typically achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive.

Experimental Protocol: Chiral HPLC Separation of Thyroxine Enantiomers

This protocol is based on a validated method using a teicoplanin-based chiral stationary phase.

-

Column: Chirobiotic T (teicoplanin-based), 250 mm × 4.6 mm, 5 µm particle size.

-

Mobile Phase: A mixture of methanol and 0.1% triethylammonium acetate buffer (pH 4.0) in a 70:30 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 215 nm.

-

Column Temperature: 25°C.

-

Sample Preparation: Dissolve the racemic thyroxine sample in the mobile phase to a concentration of approximately 150 µg/mL.

-

Injection Volume: 20 µL.

-

Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared sample.

-

Monitor the chromatogram for the elution of the two enantiomers. The elution order should be determined by injecting standards of pure L-thyroxine and D-thyroxine.

-

Quantify the peaks by integrating the peak areas. The percentage of each enantiomer can be calculated from the respective peak areas.

-

Differential Signaling Pathways of Thyroxine Enantiomers

Thyroxine exerts its effects through two primary signaling pathways: a genomic pathway involving nuclear receptors and a non-genomic pathway initiated at the cell membrane. The stereochemistry of the thyroxine molecule influences its interaction with the receptors in both pathways.

Genomic Signaling Pathway

The genomic pathway involves the binding of thyroid hormones to nuclear thyroid hormone receptors (TRs), primarily TRα and TRβ, which then act as ligand-activated transcription factors to regulate gene expression. L-T3, the more active form of the hormone, binds to TRs with significantly higher affinity than L-T4. While specific binding data for D-T4 is scarce, its much lower biological activity suggests a significantly reduced affinity for nuclear TRs.

Diagram of the Genomic Signaling Pathway

Caption: Genomic signaling pathway of thyroid hormones.

Non-Genomic Signaling Pathway

Non-genomic actions of thyroxine are initiated at the cell surface through binding to the integrin αvβ3 receptor. This interaction triggers rapid intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K) pathways. Both L-T4 and L-T3 can activate these pathways, leading to downstream effects on cell proliferation, angiogenesis, and ion transporter activity. While the binding affinity of D-thyroxine to integrin αvβ3 is lower than that of L-thyroxine, it is not entirely inactive and may elicit some non-genomic responses, particularly at higher concentrations.

Diagram of the Non-Genomic Signaling Pathway

Caption: Non-genomic signaling pathway of thyroxine via integrin αvβ3.

In Vitro and In Vivo Experimental Approaches

In Vitro Assays for Thyroxine Activity

Experimental Protocol: In Vitro ERK1/2 Phosphorylation Assay

This protocol can be used to compare the non-genomic activity of D- and L-thyroxine by measuring the phosphorylation of ERK1/2.

-

Cell Culture: Culture a suitable cell line known to express integrin αvβ3 (e.g., human glioblastoma U-87 MG cells) in appropriate media.

-

Serum Starvation: Prior to the experiment, serum-starve the cells for 12-24 hours to reduce basal levels of ERK phosphorylation.

-

Treatment: Treat the cells with varying concentrations of L-thyroxine, D-thyroxine, or a racemic mixture for a short duration (e.g., 15-30 minutes). Include a vehicle control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Express the p-ERK signal as a ratio to the total ERK signal. Compare the dose-response curves for L-thyroxine and D-thyroxine.

In Vivo Studies in Animal Models

Animal models are essential for understanding the systemic physiological effects of thyroxine enantiomers.

Experimental Protocol: In Vivo Comparison of Metabolic Effects in a Rat Model

This protocol provides a framework for comparing the in vivo effects of D- and L-thyroxine on key metabolic parameters.

-

Animal Model: Use adult male Sprague-Dawley rats. Induce hypothyroidism by administering an antithyroid drug such as propylthiouracil (PTU) in the drinking water for several weeks.

-

Experimental Groups: Divide the hypothyroid rats into at least three groups:

-

Vehicle control (e.g., saline).

-

L-thyroxine treatment.

-

D-thyroxine treatment.

-

(Optional) Racemic (DL)-thyroxine treatment.

-

-

Dosing: Administer the respective treatments daily via oral gavage or subcutaneous injection for a predetermined period (e.g., 2-4 weeks). Doses should be selected based on previous studies to elicit measurable effects.

-

Monitoring:

-

Metabolic Rate: Measure oxygen consumption and carbon dioxide production using indirect calorimetry at baseline and at the end of the treatment period.

-

Body Weight: Record body weight regularly throughout the study.

-

Blood Sampling: Collect blood samples at baseline and at the end of the study for analysis of:

-

Serum TSH, T4, and T3 levels (using ELISA or radioimmunoassay).

-

Serum lipid profile (total cholesterol, LDL, HDL, triglycerides).

-

-

-

Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, heart, brown adipose tissue) for further analysis (e.g., gene expression of thyroid hormone-responsive genes).

-

Data Analysis: Compare the changes in the measured parameters between the different treatment groups using appropriate statistical methods (e.g., ANOVA).

Conclusion

The study of racemic thyroxine provides valuable insights into the stereospecificity of thyroid hormone action. While L-thyroxine is the biologically active enantiomer responsible for the majority of physiological effects through both genomic and non-genomic pathways, D-thyroxine is not entirely inert and may exert some effects, particularly at the non-genomic level. For researchers investigating thyroid hormone signaling and metabolism, a clear understanding of the distinct properties of each enantiomer and the appropriate experimental methodologies for their synthesis, separation, and functional analysis is crucial for obtaining accurate and reproducible results. This guide provides a foundational framework for conducting such research in the complex and fascinating field of thyroid biology.

References

- 1. Thyroxine and treatment of hypothyroidism: seven decades of experience - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo studies on thyroxine and triiodothyronine metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overlapping nongenomic and genomic actions of thyroid hormone and steroids - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Studies on the Biological Activity of Thyroxine Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational studies on the biological activity of thyroxine isomers, focusing on L-thyroxine (T4), D-thyroxine, and reverse T3 (rT3). The document summarizes quantitative data, details key experimental protocols, and visualizes critical signaling pathways and workflows to offer a comprehensive resource for researchers in endocrinology and drug development.

Introduction to Thyroxine Isomers

Thyroxine, a key hormone produced by the thyroid gland, exists in several isomeric forms, each with distinct biological activities. The levorotatory isomer, L-thyroxine (T4), is the primary secretory product of the thyroid gland and is considered a prohormone. Its biological effects are largely mediated through its conversion to the more potent 3,5,3'-triiodo-L-thyronine (T3). The dextrorotatory isomer, D-thyroxine, has been explored for certain therapeutic applications, exhibiting some, though significantly less, of the metabolic activity of L-thyroxine. Reverse T3 (3,3',5'-triiodo-L-thyronine), another metabolite of T4, is generally considered biologically inactive and can act as an antagonist to T3 action. Understanding the nuanced activities of these isomers is crucial for elucidating thyroid hormone physiology and for the development of novel therapeutics.

Comparative Biological Activity of Thyroxine Isomers

The biological activity of thyroxine isomers is primarily determined by their affinity for nuclear thyroid hormone receptors (TRs) and their subsequent ability to modulate gene expression. Additionally, non-genomic actions initiated at the plasma membrane contribute to their overall effects.

Receptor Binding Affinity

The affinity of thyroxine isomers for TRs is a key determinant of their biological potency. TRs exist as two main subtypes, alpha (TRα) and beta (TRβ), which are encoded by separate genes and have different tissue distribution patterns.

| Isomer | Receptor/Protein | Binding Affinity (Kd or Ka) | Species | Reference |

| L-Thyroxine (T4) | Nuclear Receptors | Kd ≈ 2 nM | Rat | [1] |

| Rat Liver Plasma Membranes | Ka = 1.7 ± 0.2 x 109 M-1 | Rat | [2] | |

| D-Thyroxine | Nuclear Receptors | Lower affinity than L-Thyroxine | Various | [1] |

| Reverse T3 (rT3) | Nuclear Receptors | Does not bind to nuclear receptors | Human | [3] |

| Rat Liver Plasma Membranes | Ka = 2.5 ± 0.4 x 108 M-1 | Rat | [2] | |

| L-Triiodothyronine (T3) (for comparison) | Nuclear Receptors | Kd ≈ 0.06 nM | Rat | |

| TRβ | Kd ≈ 0.21 nM | Human |

In Vivo Biological Potency

The in vivo biological activity of thyroxine isomers is often assessed using the antigoiter assay, which measures the ability of a compound to suppress thyroid-stimulating hormone (TSH) secretion and prevent goiter formation in propylthiouracil (PTU)-treated, thyroid-inhibited animals. Other metabolic endpoints, such as changes in cholesterol levels and basal metabolic rate, are also used to quantify potency.

| Isomer | In Vivo Effect | Relative Potency (L-T4 = 100) | Species | Reference |

| L-Thyroxine (T4) | Antigoiter activity, metabolic rate stimulation | 100 | Rat, Human | |

| D-Thyroxine | Cholesterol lowering, metabolic rate stimulation | ~6.25 (based on dose equivalence for metabolic rate) | Human | |

| Reverse T3 (rT3) | Generally considered inactive | Negligible | Human |

Signaling Pathways of Thyroxine Isomers

Thyroxine isomers exert their effects through both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of thyroid hormones to nuclear TRs, which then act as ligand-inducible transcription factors to regulate the expression of target genes.

Caption: Genomic signaling pathway of thyroid hormones.

Non-Genomic Signaling Pathway

Recent studies have highlighted the importance of non-genomic actions initiated at the plasma membrane. L-thyroxine can bind to the integrin αvβ3 receptor, triggering rapid intracellular signaling cascades, such as the MAPK/ERK pathway.

Caption: Non-genomic signaling of L-thyroxine via integrin αvβ3.

Key Experimental Protocols

Detailed methodologies for foundational experiments are crucial for the reproducible assessment of thyroxine isomer activity.

Radioligand Receptor Binding Assay

This assay quantifies the affinity of thyroxine isomers for thyroid hormone receptors.

Objective: To determine the dissociation constant (Kd) or the inhibitory concentration (IC50) of thyroxine isomers for specific thyroid hormone receptor isoforms.

Materials:

-

Recombinant human thyroid hormone receptors (TRα1, TRβ1, etc.)

-

Radiolabeled ligand (e.g., [125I]T3)

-

Unlabeled thyroxine isomers (L-thyroxine, D-thyroxine, reverse T3) for competition

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.6)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Receptor Preparation: Prepare membranes from cells expressing the recombinant TR isoform of interest.

-

Incubation: In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor (thyroxine isomer).

-

Equilibration: Allow the binding reaction to reach equilibrium (e.g., 20-24 hours at 4°C).

-

Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand receptor binding assay.

Cellular Uptake Assay

This assay measures the transport of thyroxine isomers into cells.

Objective: To quantify the rate and extent of cellular uptake of different thyroxine isomers.

Materials:

-

Cell line of interest (e.g., MDCK1 cells transfected with a thyroid hormone transporter)

-

Radiolabeled thyroxine isomers (e.g., [125I]T4, [125I]rT3)

-

Cell culture medium

-

Washing buffer (e.g., ice-cold PBS)

-

Lysis buffer

-

Gamma counter

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and grow to confluence.

-

Incubation: Replace the culture medium with medium containing the radiolabeled thyroxine isomer at a specific concentration.

-

Time Course: Incubate for various time points to determine the rate of uptake.

-

Washing: Terminate the uptake by rapidly washing the cells with ice-cold washing buffer to remove extracellular radiolabel.

-

Lysis: Lyse the cells using a suitable lysis buffer.

-

Quantification: Measure the intracellular radioactivity in the cell lysate using a gamma counter.

-

Normalization: Normalize the radioactivity to the protein content of the cell lysate.

-

Data Analysis: Plot the intracellular radioactivity against time to determine the uptake kinetics.

Caption: Workflow for a cellular uptake assay.

In Vivo Antigoiter Assay

This assay assesses the in vivo potency of thyroxine isomers by measuring their ability to suppress TSH.

Objective: To determine the relative in vivo potency of thyroxine isomers in suppressing the pituitary-thyroid axis.

Materials:

-

Rats or mice

-

Propylthiouracil (PTU) to induce hypothyroidism and goiter

-

Thyroxine isomers for administration

-

Equipment for measuring thyroid gland weight and serum TSH levels

Procedure:

-

Induction of Hypothyroidism: Administer PTU in the drinking water or feed to the animals for a specified period to block endogenous thyroid hormone synthesis.

-

Treatment: Administer different doses of the thyroxine isomers to groups of hypothyroid animals daily for a set duration.

-

Euthanasia and Sample Collection: At the end of the treatment period, euthanize the animals and collect blood samples for TSH measurement. Excise and weigh the thyroid glands.

-

Data Analysis: Plot the thyroid gland weight and serum TSH levels against the dose of the thyroxine isomer. Determine the dose required to cause a 50% reduction in goiter size or TSH levels (ED50).

-

Potency Comparison: Compare the ED50 values of the different isomers to determine their relative potencies.

Caption: Workflow for an in vivo antigoiter assay.

Conclusion

The biological activity of thyroxine isomers is a complex interplay of their affinity for nuclear and membrane receptors, their cellular uptake and metabolism, and their subsequent effects on genomic and non-genomic signaling pathways. L-thyroxine acts as a prohormone, with its activity largely dependent on its conversion to T3. D-thyroxine exhibits significantly lower metabolic activity. Reverse T3 is primarily an inactive metabolite that may antagonize the effects of T3. A thorough understanding of these differences, supported by robust experimental data, is essential for advancing our knowledge of thyroid physiology and for the rational design of new therapeutic agents targeting the thyroid hormone system.

References

- 1. Comparative effectiveness of dextrothyroxine and levothyroxine in correcting hypothyroidism and lowering blood lipid levels in hypothyroid patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific 3,3',5'-triiodothyronine (reverse T3) binding sites on rat liver plasma membranes: comparison with thyroxine (T4) binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reverse T3 in patients with hypothyroidism on different thyroid hormone replacement - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Synthetic Thyroid Hormone: A Technical Guide to the Discovery and First Synthesis of DL-Thyroxine

Introduction

The isolation and synthesis of thyroxine, the primary hormone produced by the thyroid gland, represents a landmark achievement in both biochemistry and synthetic organic chemistry. This journey, culminating in the first successful laboratory synthesis of DL-Thyroxine by Charles Robert Harington and George Barger in 1927, not only unraveled the hormone's molecular structure but also paved the way for the development of synthetic thyroid hormone replacement therapies that have since become a cornerstone of modern medicine. This in-depth technical guide provides a comprehensive overview of the historical discovery and the pioneering first total synthesis of this compound, tailored for researchers, scientists, and drug development professionals.

From Gland to Molecule: The Path of Discovery

The story of thyroxine begins with the clinical observation of the profound effects of thyroid gland extracts on metabolic disorders. In 1915, Edward C. Kendall at the Mayo Clinic successfully isolated the active compound from thyroid gland extracts, which he named thyroxine.[1] However, the initial challenge of isolating even small quantities was immense; it required processing three tons of pig thyroid glands to yield a mere 33 grams of pure thyroxine.[1]

The true molecular identity of this crucial hormone remained elusive until 1926, when Charles Robert Harington elucidated its chemical structure.[1] His meticulous work established thyroxine as a derivative of the amino acid tyrosine. This structural revelation set the stage for the ultimate proof: total synthesis in the laboratory.

The First Synthesis: A Multi-Step Triumph

In 1927, Harington, in collaboration with George Barger, achieved the first-ever chemical synthesis of thyroxine.[1] Their elegant, multi-step approach not only confirmed the structure proposed by Harington but also provided a pathway for the creation of a synthetic version of this vital hormone. The synthetic this compound was found to be chemically and physiologically identical to the natural L-Thyroxine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the intermediates and the final product in the Harington and Barger synthesis of this compound.

| Compound Name | Molecular Formula | Melting Point (°C) | Yield |

| 3:5-Diiodo-4-(4'-methoxyphenoxy)nitrobenzene | C₁₃H₉I₂NO₄ | 198 | Good |

| 3:5-Diiodo-4-(4'-methoxyphenoxy)aniline | C₁₃H₁₁I₂NO₂ | 138-139 | Good |

| 3:5-Diiodo-4-(4'-methoxyphenoxy)benzonitrile | C₁₄H₉I₂N₂O | 171.5 | Good |

| β-[3:5-Diiodo-4-(4'-hydroxyphenoxy)phenyl]-α-aminopropionic acid (Diiodothyronine) | C₁₅H₁₃I₂NO₄ | 245-246 | 25% of theoretical |

| This compound | C₁₅H₁₁I₄NO₄ | 231-233 (decomposes) | Good |

Experimental Protocols

The following are the detailed experimental protocols for the key steps in the Harington and Barger synthesis of this compound, based on their 1927 publication.

Step 1: Synthesis of 3:5-Diiodo-4-(4'-methoxyphenoxy)nitrobenzene

-

Reactants: Quinol monomethyl ether (p-methoxyphenol) and 3:4:5-triiodonitrobenzene.

-

Procedure:

-

A solution of quinol monomethyl ether and 3:4:5-triiodonitrobenzene in methylethylketone is prepared. To avoid the difficult removal of unreacted triiodonitrobenzene, a twofold excess of the phenol and potassium carbonate is recommended.

-

Dry potassium carbonate is added to the solution.

-

The mixture is boiled under reflux.

-

After the reaction is complete, the solvent is removed, and the product is purified.

-

-

Purification: The product is crystallized from glacial acetic acid to yield fine, colorless needles.

-

Product: 3:5-Diiodo-4-(4'-methoxyphenoxy)nitrobenzene.

-

Melting Point: 198 °C.

Step 2: Reduction to 3:5-Diiodo-4-(4'-methoxyphenoxy)aniline

-

Starting Material: 3:5-Diiodo-4-(4'-methoxyphenoxy)nitrobenzene.

-

Procedure:

-

25 g of the nitro-compound is dissolved in 125 cc of hot glacial acetic acid.

-

37.5 g of powdered stannous chloride is added.

-

A rapid stream of dry hydrogen chloride is passed through the mixture.

-

The reaction mixture is then worked up to isolate the aniline derivative.

-

-

Product: 3:5-Diiodo-4-(4'-methoxyphenoxy)aniline.

-

Melting Point: 138-139 °C.

Step 3: Synthesis of 3:5-Diiodo-4-(4'-methoxyphenoxy)benzonitrile via Sandmeyer Reaction

-

Starting Material: 3:5-Diiodo-4-(4'-methoxyphenoxy)aniline.

-

Procedure:

-

The aniline derivative is diazotized.

-

The resulting diazonium salt is treated with cuprous cyanide in a classic Sandmeyer reaction to replace the amino group with a nitrile group.

-

-

Product: 3:5-Diiodo-4-(4'-methoxyphenoxy)benzonitrile.

-

Melting Point: 171.5 °C (as the ethyl ester after hydrolysis and esterification for characterization).

Step 4: Synthesis of p-hydroxy-m-diiodobenzaldehyde

This intermediate was prepared separately and used in a later step.

-

Procedure: The exact details for this specific aldehyde preparation by Harington and Barger are not fully elaborated in the primary synthesis paper, but it would have likely involved standard methods of the time for the formylation of a di-iodinated phenol.

Step 5: Condensation with Hippuric Acid to form the Azlactone

-

Reactants: p-hydroxy-m-diiodobenzaldehyde and hippuric acid.

-

Procedure:

-

The aldehyde and hippuric acid are heated in the presence of acetic anhydride and fused sodium acetate. This is a classic Erlenmeyer-Plöchl azlactone synthesis.

-

The condensation reaction forms the corresponding azlactone.

-

-

Product: The azlactone of α-benzoylamino-β-[3:5-diiodo-4-hydroxyphenyl]acrylic acid.

Step 6: Conversion to the Benzoylaminocinnamic Acid Derivative

-

Starting Material: The azlactone from the previous step.

-

Procedure:

-

The azlactone is hydrolyzed to open the ring and form the corresponding α-benzoylaminocinnamic acid derivative.

-

-

Product: α-Benzoylamino-β-[3:5-diiodo-4-hydroxyphenyl]acrylic acid.

Step 7: Reduction and Hydrolysis to β-[3:5-Diiodo-4-(4'-hydroxyphenoxy)phenyl]-α-aminopropionic acid (Diiodothyronine)

-

Starting Material: The ethyl ester of the benzoylaminocinnamic acid derivative from the previous step.

-

Procedure:

-

5 g of the benzoylaminocinnamic ester is boiled under reflux for one hour with 25 cc of hydriodic acid (Sp. G. 1.7) and 3 g of red phosphorus.

-

The solution is filtered hot through asbestos and evaporated to dryness in vacuo.

-

Water is added, and the evaporation is repeated.

-

The residue is dissolved in warm water with the aid of a little hydrochloric acid and filtered to remove any tar.

-

The warm, acidic filtrate is shaken once with ether to remove colored impurities.

-

The aqueous solution is brought to a boil and treated with a saturated solution of sodium acetate until it is no longer acidic to Congo red.

-

The amino acid precipitates as silvery platelets.

-

-

Purification: The precipitate is filtered, washed with water, alcohol, and ether, and then dried.

-

Product: β-[3:5-Diiodo-4-(4'-hydroxyphenoxy)phenyl]-α-aminopropionic acid.

-

Yield: 1 g (25% of the theoretical yield).

-

Melting Point: 245-246 °C.

Step 8: Iodination to this compound

-

Starting Material: 3,5-Diiodothyronine.

-

Procedure:

-

3,5-Diiodothyronine is dissolved in a suitable solvent.

-

The solution is treated with a solution of iodine, likely in potassium iodide, under alkaline conditions (e.g., in ammonia solution).

-

The iodination occurs at the 3' and 5' positions of the phenolic ring.

-

-

Purification: The crude product is purified by crystallization.

-

Product: this compound.

-

Melting Point: 231-233 °C (with decomposition).

Visualizing the Discovery and Synthesis

The following diagrams, generated using the DOT language, illustrate the key historical and chemical workflows in the discovery and synthesis of this compound.

References

Stereoisomers of Thyroxine and Their Receptor Binding Affinity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of thyroxine and their binding affinities to thyroid hormone receptors. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support research and drug development in endocrinology and related fields.

Introduction to Thyroxine and its Stereoisomers

Thyroxine (T4), the primary hormone secreted by the thyroid gland, plays a crucial role in regulating metabolism, growth, and development.[1] The biological activity of thyroxine is mediated through its binding to thyroid hormone receptors (TRs), which are members of the nuclear receptor superfamily.[1] The predominant stereoisomer of thyroxine is L-thyroxine. However, various other stereoisomers and derivatives exist, each exhibiting distinct binding affinities for TRs and consequently, different physiological effects. The primary active form of the hormone is 3,5,3'-triiodo-L-thyronine (T3), which is primarily formed by the deiodination of T4 in peripheral tissues and binds to TRs with a significantly higher affinity.[2] Other notable stereoisomers and derivatives include reverse T3 (rT3), which is largely inactive, and tetraiodothyroacetic acid (TETRAC), a deaminated analog of T4.[1] Understanding the structure-activity relationships of these compounds is fundamental for the design of novel therapeutic agents targeting the thyroid hormone signaling pathway.

Thyroid Hormone Receptors: Isoforms and Binding Pockets

There are two major isoforms of the thyroid hormone receptor, TRα and TRβ, encoded by separate genes.[3] These receptors are expressed in a tissue-specific manner, mediating the diverse effects of thyroid hormones throughout the body. Both TRα and TRβ contain a ligand-binding domain (LBD) that forms a hydrophobic pocket to accommodate thyroid hormones. The subtle differences in the amino acid composition of the LBDs of TRα and TRβ account for the varying binding affinities of different thyroxine stereoisomers. While T3 is the highest affinity natural ligand for both isoforms, the receptors can also bind T4 and other analogs.

Quantitative Analysis of Receptor Binding Affinity

The binding affinity of thyroxine stereoisomers to TRα and TRβ is a critical determinant of their biological activity. These affinities are typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. The following table summarizes the reported binding affinities for key stereoisomers.

| Compound | Receptor Isoform | Binding Affinity (Ki in nM) |

| L-Thyroxine (T4) | Human TRβ | 6.8 |

| Rat TRα1 | ~7-fold lower than T3 | |

| 3,5,3'-Triiodo-L-thyronine (T3) | Human TRβ | 0.49 |

| Zebrafish TRβ | 0.40 | |

| Reverse T3 (rT3) | TRs | Several orders of magnitude lower than T4 or T3 |

| Tetraiodothyroacetic Acid (TETRAC) | Integrin αvβ3 | Competes with T4 for binding |

Experimental Protocol: Competitive Radioligand Binding Assay

Competitive radioligand binding assays are a standard method for determining the binding affinity of unlabelled ligands (competitors) to a receptor by measuring their ability to displace a radiolabeled ligand.

Objective: To determine the Ki of a test compound for a specific thyroid hormone receptor isoform (TRα or TRβ).

Materials:

-

Purified recombinant human TRα or TRβ ligand-binding domain.

-

Radioligand: [¹²⁵I]T3 (specific activity >2000 Ci/mmol).

-

Unlabeled T3 (for standard curve and non-specific binding).

-

Test compounds (thyroxine stereoisomers).

-

Assay Buffer: Tris-HCl buffer (pH 7.6) containing appropriate salts and stabilizing agents.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

-

Filtration apparatus.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the unlabeled T3 standard and test compounds in the assay buffer.

-

Dilute the purified TR protein to the desired concentration in the assay buffer.

-

Dilute the [¹²⁵I]T3 radioligand in the assay buffer to a concentration that is typically at or below its Kd for the receptor.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, diluted TR protein, and [¹²⁵I]T3.

-

Non-specific Binding: Assay buffer, diluted TR protein, a high concentration of unlabeled T3 (e.g., 1 µM), and [¹²⁵I]T3.

-

Competition: Assay buffer, diluted TR protein, varying concentrations of the test compound, and [¹²⁵I]T3.

-

-

-

Incubation:

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

Metabolic Fates of D- and L-Thyroxine: A Comparative Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the metabolic pathways of D-thyroxine (dextrothyroxine) and L-thyroxine (levothyroxine), the biologically active form of the hormone. While structurally mirror images, these stereoisomers exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles. This document details their absorption, distribution, metabolism, and excretion, with a focus on quantitative comparisons. It includes detailed experimental protocols for key assays and visual representations of metabolic and signaling pathways to facilitate a deeper understanding for research and drug development applications.

Introduction

Thyroxine, a critical hormone produced by the thyroid gland, exists in two stereoisomeric forms: L-thyroxine and D-thyroxine. L-thyroxine is the naturally occurring, biologically active form essential for regulating metabolism, growth, and development. D-thyroxine, a synthetic isomer, has been explored for its lipid-lowering properties but was largely withdrawn due to cardiac side effects. Understanding the distinct metabolic pathways of these isomers is crucial for drug development, toxicological assessment, and elucidating the nuanced mechanisms of thyroid hormone action.

Pharmacokinetic Profiles: A Tale of Two Isomers

The stereochemistry of D- and L-thyroxine profoundly influences their interaction with biological systems, leading to distinct pharmacokinetic profiles.

Absorption

-

L-Thyroxine: Oral bioavailability of L-thyroxine ranges from 40% to 80%, with absorption primarily occurring in the jejunum and upper ileum.[1][2][3][4] Absorption is influenced by food, gastric pH, and various medications.[5]

-

D-Thyroxine: While specific quantitative data on the oral bioavailability of D-thyroxine is limited in recent literature, older studies suggest it is also absorbed from the gastrointestinal tract.

Distribution and Plasma Protein Binding

Both isomers are extensively bound to plasma proteins, but with differing affinities, which significantly impacts their free fraction and half-life.

-

L-Thyroxine: Over 99% of L-thyroxine is bound to thyroxine-binding globulin (TBG), transthyretin (TTR, formerly thyroxine-binding prealbumin), and albumin.

-

D-Thyroxine: D-thyroxine binds to TBG with approximately half the affinity of L-thyroxine. Studies also suggest a stronger binding affinity of L-thyroxine over D-thyroxine to prealbumin.

| Parameter | L-Thyroxine | D-Thyroxine | Reference |

| Plasma Protein Binding | >99% | High, but lower affinity than L-T4 | |

| Binding to TBG | High Affinity | ~50% of L-T4 affinity | |

| Binding to Transthyretin (TTR) | High Affinity | Lower affinity than L-T4 |

Metabolism

The primary metabolic pathways for thyroxine are deiodination, glucuronidation, and sulfation. The stereochemistry of the molecule influences the rate and products of these reactions.

Deiodination, catalyzed by deiodinase enzymes (D1, D2, and D3), is the main pathway for both activation and inactivation of thyroid hormones.

-

L-Thyroxine: L-thyroxine is converted by D1 and D2 to the more potent L-triiodothyronine (L-T3) and by D3 to the inactive reverse T3 (rT3).

-

D-Thyroxine: D-thyroxine is metabolized more rapidly than L-thyroxine. Studies indicate that it is preferentially deiodinated to reverse D-T3, which may contribute to its lower metabolic activity.

Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), is a major pathway for the detoxification and biliary excretion of thyroxine.

-

L-Thyroxine: In humans, UGT1A1 and UGT1A3 are the primary enzymes responsible for L-thyroxine glucuronidation.

-

D-Thyroxine: While it is expected that D-thyroxine also undergoes glucuronidation, specific studies on the stereoselectivity of UGTs for D-thyroxine are limited.

Sulfation also contributes to the metabolism and excretion of thyroxine. Species differences exist, with sulfation being more prominent in humans than in rodents for thyroid hormone metabolism.

Excretion

Thyroxine and its metabolites are eliminated from the body through both renal and fecal routes.

-

L-Thyroxine: The half-life of L-thyroxine in euthyroid individuals is approximately 6-7 days. A significant portion of conjugated thyroxine is excreted into the bile and undergoes enterohepatic circulation, where it can be deconjugated by intestinal bacteria and reabsorbed.

| Pharmacokinetic Parameter | L-Thyroxine | D-Thyroxine | Reference |

| Oral Bioavailability | 40-80% | Data limited | |

| Half-life (euthyroid) | 6-7 days | Shorter than L-T4 | |

| Metabolism Rate | Slower | More rapid | |

| Primary Metabolic Pathways | Deiodination, Glucuronidation, Sulfation | Deiodination (preferential to rT3), Glucuronidation, Sulfation | |

| Excretion | Renal and Fecal (with enterohepatic circulation) | Renal and Fecal |

Signaling Pathways: A Stereoselective Response

The biological effects of thyroxine are primarily mediated through the binding to and activation of nuclear thyroid hormone receptors (TRs), which then regulate gene expression.

-

L-Thyroxine: L-thyroxine binds to TRs, although with lower affinity than its active metabolite, L-T3.

-

D-Thyroxine: D-thyroxine also binds to thyroid receptors, though its potency in activating these receptors is significantly lower than that of L-thyroxine.

Experimental Protocols

Separation of D- and L-Thyroxine and their Metabolites by HPLC

Objective: To resolve and quantify D- and L-thyroxine and their primary metabolites.

Methodology:

-

Sample Preparation: Serum or plasma samples are subjected to protein precipitation followed by solid-phase extraction to isolate the thyroid hormones and their metabolites.

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase column is used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is typically employed.

-

Detection: Detection is achieved using a UV detector or, for higher sensitivity and specificity, a tandem mass spectrometer (LC-MS/MS).

In Vitro Deiodinase Activity Assay

Objective: To compare the susceptibility of D- and L-thyroxine to deiodination by different deiodinase isoforms.

Methodology:

-

Enzyme Source: Microsomal fractions from tissues expressing deiodinases (e.g., liver, kidney) or recombinant human deiodinases expressed in cell lines are used.

-

Incubation: The enzyme source is incubated with either D- or L-thyroxine in the presence of a cofactor such as dithiothreitol (DTT).

-

Reaction Termination: The reaction is stopped at various time points by the addition of an organic solvent or acid.

-

Analysis: The formation of deiodinated metabolites (e.g., T3, rT3) is quantified by HPLC or LC-MS/MS.

Plasma Protein Binding Assay

Objective: To determine the binding affinities of D- and L-thyroxine to major plasma proteins.

Methodology:

-

Method: Equilibrium dialysis is a common method. A semi-permeable membrane separates a solution of the purified plasma protein (TBG, TTR, or albumin) from a solution containing the radiolabeled thyroxine isomer.

-

Equilibration: The system is allowed to reach equilibrium.

-

Measurement: The concentration of the radiolabeled ligand in the compartments on either side of the membrane is measured.

-

Calculation: The binding affinity (Ka) and the number of binding sites can be calculated from these measurements.

Conclusion

The metabolic pathways of D- and L-thyroxine diverge significantly, primarily due to stereoselective interactions with plasma proteins and metabolic enzymes. L-thyroxine exhibits higher binding affinity to transport proteins, a longer half-life, and conversion to the highly active L-T3. In contrast, D-thyroxine has a weaker protein interaction, is metabolized more rapidly, and appears to be preferentially converted to inactive metabolites. These differences underscore the importance of stereochemistry in drug design and toxicological evaluations involving thyroid hormone analogs. Further quantitative studies on the metabolism of D-thyroxine are warranted to fully elucidate its metabolic fate and biological effects.

References

The Role of DL-Thyroxine in In-Vitro Thyroid Hormone Studies: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth examination of the role of thyroxine (T4) in in-vitro research. While historically referenced as DL-Thyroxine, modern studies almost exclusively utilize its biologically active L-isomer, Levothyroxine. This document details the dual function of T4 as both a prohormone and a molecule with intrinsic activity. It provides comprehensive experimental protocols for key in-vitro assays, including competitive ligand binding, gene expression analysis, and cellular metabolism studies. Quantitative data from seminal studies are summarized in tabular format for comparative analysis. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms and methodological approaches central to thyroid hormone research.

Introduction to Thyroxine in In-Vitro Research

Thyroid hormones are critical regulators of metabolism, growth, and development in vertebrates. The thyroid gland primarily produces tetraiodothyronine, also known as thyroxine (T4), which is traditionally considered a prohormone.[1] In peripheral tissues, T4 is converted to the more biologically active triiodothyronine (T3), which exerts most of the classic thyroid hormone effects.[1][2]